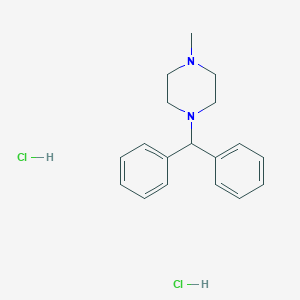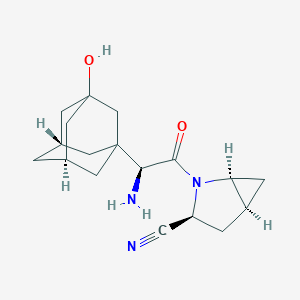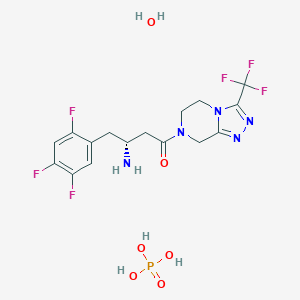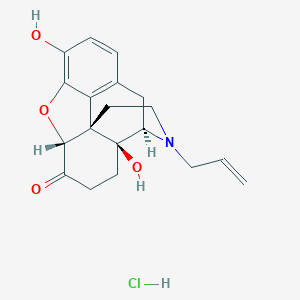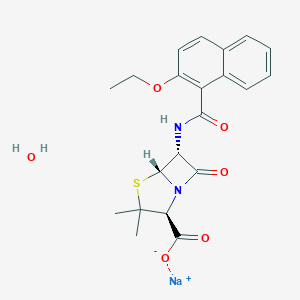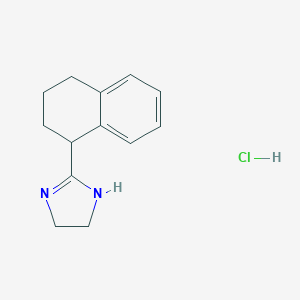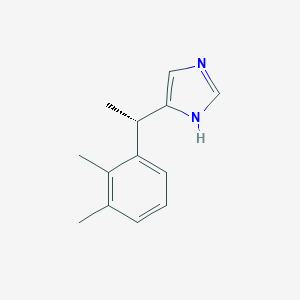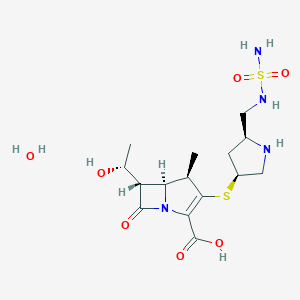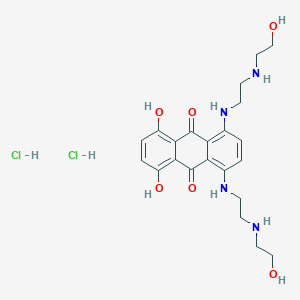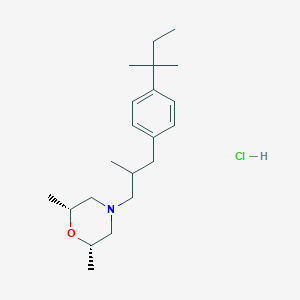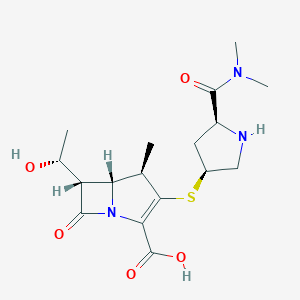
Meropenem
描述
Meropenem is a carbapenemcarboxylic acid in which the azetidine and pyrroline rings carry 1-hydroxymethyl and in which the azetidine and pyrroline rings carry 1-hydroxymethyl and 5-(dimethylcarbamoyl)pyrrolidin-3-ylthio substituents respectively. It has a role as an antibacterial drug, an antibacterial agent and a drug allergen. It is a carbapenemcarboxylic acid, a pyrrolidinecarboxamide, an alpha,beta-unsaturated monocarboxylic acid and an organic sulfide.
This compound is a broad-spectrum carbapenem antibiotic. It is active against Gram-positive and Gram-negative bacteria. This compound exerts its action by penetrating bacterial cells readily and interfering with the synthesis of vital cell wall components, which leads to cell death. In August 2017, a combination antibacterial therapy under the market name vabomere was approved for treatment of adult patients with complicated urinary tract infections (cUTI). Vabomere consists of this compound and [DB12107] and is intravenously admininstered. The treatment aims to resolve infection-related symptoms and achieve negative urine culture, where the infections are proven or strongly suspected to be caused by susceptible bacteria.
This compound anhydrous is a Penem Antibacterial.
This compound is a carbapenem antibiotic with broad spectrum of activity that is administered intravenously and used for severe bacterial infections due to sensitive agents. This compound is a common cause of mild transient aminotransferase elevations and can rarely result in clinically apparent, cholestatic liver injury.
This compound is a natural product found in Brassica napus with data available.
This compound is a broad-spectrum carbapenem with antibacterial properties, synthetic this compound inhibits cell wall synthesis in gram-positive and gram-negative bacteria. It penetrates cell walls and binds to penicillin-binding protein targets. This compound acts against aerobes and anaerobes including Klebsiella, E. coli, Enterococcus, Clostridium sp.. (NCI04)
This compound Anhydrous is the anhydrous form of this compound, a broad-spectrum carbapenem with antibacterial properties, synthetic this compound inhibits cell wall synthesis in gram-positive and gram-negative bacteria. It penetrates cell walls and binds to penicillin-binding protein targets. This compound acts against aerobes and anaerobes including Klebsiella, E. coli, Enterococcus, Clostridium sp.. (NCI04)
A thienamycin derivative antibacterial agent that is more stable to renal dehydropeptidase I than IMIPENEM, but does not need to be given with an enzyme inhibitor such as CILASTATIN. It is used in the treatment of bacterial infections, including infections in immunocompromised patients.
作用机制
Target of Action
Meropenem, a broad-spectrum carbapenem antibiotic, is active against both Gram-positive and Gram-negative bacteria . Its primary targets are the penicillin-binding proteins (PBPs) located within the bacterial cell wall .
Mode of Action
This compound exerts its bactericidal activity by inhibiting cell wall synthesis . It readily penetrates the cell wall of most Gram-positive and Gram-negative bacteria to reach its PBP targets . By binding to these PBPs, this compound inhibits the final transpeptidation step of peptidoglycan synthesis in bacterial cell walls, thus inhibiting cell wall biosynthesis . This interference with vital cell wall components leads to bacterial cell death .
Biochemical Pathways
This compound’s action affects various metabolic pathways. For instance, in the treatment of Pseudomonas aeruginosa, it has been found to disrupt fatty acid metabolism, peptidoglycan synthesis, and lipopolysaccharide metabolism . Over time, it also interferes with amino acid metabolism, nucleotide metabolism, and central carbon metabolism pathways, including the tricarboxylic acid cycle and pentose phosphate pathway .
Pharmacokinetics
This compound exhibits time-dependent bactericidal activity, characterized by the percentage of time that free-drug concentrations are higher than the minimum inhibitory concentration (MIC) of the bacteria . It is primarily eliminated through the kidneys, and dosage adjustment is required for patients with renal impairment . The clearance for a typical patient is 4.20 L/h and the volume of distribution is approximately 44 L .
Result of Action
The result of this compound’s action is the death of the bacterial cells. By inhibiting the synthesis of vital cell wall components, the structural integrity of the bacterial cell wall is compromised, leading to cell lysis and death .
Action Environment
The efficacy of this compound can be influenced by various environmental factors. For instance, critically ill patients are more prone to pharmacokinetic variability than other patients, which can affect the effective blood concentration of this compound . Additionally, the presence of β-lactamase producing bacteria can affect this compound’s action, as it is more resistant to breakdown by these bacteria .
生化分析
Biochemical Properties
Meropenem exerts its action by penetrating bacterial cells readily and interfering with the synthesis of vital cell wall components, which leads to cell death . It is more active against Gram-negative pathogens and somewhat less active against Gram-positive pathogens .
Cellular Effects
This compound has a profound impact on bacterial cells. It interferes with the synthesis of vital cell wall components, leading to cell death . It is active against both Gram-positive and Gram-negative bacteria . In addition, it has been observed that this compound can cause changes in the metabolic profiles of bacteria, indicating its influence on cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves the inhibition of cell wall synthesis. It penetrates bacterial cells readily and interferes with the synthesis of vital cell wall components, leading to cell death . This action is bactericidal for most bacteria .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has shown a dose-response effect to bacterial kill and an inverted U relationship with emergent resistance . This indicates that the effects of this compound can change over time, with the potential for resistance development.
Dosage Effects in Animal Models
In animal models, large intravenous doses of this compound have been associated with ataxia, dyspnea, convulsions, and mortalities . At lower doses, this compound has been found to be well-tolerated and effective in treating infections .
Metabolic Pathways
This compound is involved in several metabolic pathways. It has been found to impact the metabolic pathways related to methane metabolism and alanine, aspartate, and glutamate metabolism .
Transport and Distribution
This compound is transported and distributed within cells and tissues rapidly after intravenous administration . It undergoes primarily renal elimination, therefore, dosage adjustment is required for patients with renal impairment .
Subcellular Localization
This compound is known to localize in the outer membrane of bacterial cells . The subcellular localization of outer membrane vesicles (OMVs) released by this compound-treated Klebsiella pneumoniae has been identified, with the OMVs predominantly involved in metabolic, intracellular compartments, nucleic acid binding, survival, defense, and antibiotic resistance .
属性
IUPAC Name |
(4R,5S,6S)-3-[(3S,5S)-5-(dimethylcarbamoyl)pyrrolidin-3-yl]sulfanyl-6-[(1R)-1-hydroxyethyl]-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3O5S/c1-7-12-11(8(2)21)16(23)20(12)13(17(24)25)14(7)26-9-5-10(18-6-9)15(22)19(3)4/h7-12,18,21H,5-6H2,1-4H3,(H,24,25)/t7-,8-,9+,10+,11-,12-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMJNNHOOLUXYBV-PQTSNVLCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2C(C(=O)N2C(=C1SC3CC(NC3)C(=O)N(C)C)C(=O)O)C(C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1[C@@H]2[C@H](C(=O)N2C(=C1S[C@H]3C[C@H](NC3)C(=O)N(C)C)C(=O)O)[C@@H](C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N3O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7045526 | |
| Record name | Meropenem | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7045526 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
383.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Meropenem | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014898 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
Sparingly, 5.63e+00 g/L | |
| Record name | Meropenem | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00760 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Meropenem | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014898 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
The bactericidal activity of meropenem results from the inhibition of cell wall synthesis. Meropenem readily penetrates the cell wall of most Gram-positive and Gram-negative bacteria to reach penicillin-binding- protein (PBP) targets. Its strongest affinities are toward PBPs 2, 3 and 4 of Escherichia coli and Pseudomonas aeruginosa; and PBPs 1, 2 and 4 of Staphylococcus aureus., The bactericidal activity of meropenem results from the inhibition of cell wall synthesis. Meropenem readily penetrates the cell wall of most Gram-positive and Gram-negative bacteria to reach penicillin-binding-protein (PBP) targets. Its strongest affinities are toward PBPs 2, 3 and 4 of Escherichia coli and Pseudomonas aeruginosa; and PBPs 1, 2, and 4 of Staphylococcus aureus. Bactericidal concentrations (defined as a 3 log10 reduction in cell counts within 12 to 24 hours) are typically 1-2 times the bacteriostatic concentrations of meropenem, with the exception of Listeria monocytogenes, against which lethal activity is not observed. | |
| Record name | Meropenem | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00760 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Meropenem | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8019 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
CAS No. |
96036-03-2, 119478-56-7 | |
| Record name | Meropenem | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=96036-03-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Meropenem [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0096036032 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Meropenem | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00760 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Meropenem | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7045526 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (4R,5S,6S)-3-[[(3S,5S)-5-[(dimethylamino)carbonyl]-3-pyrrolidinyl]thio]-6-[(1R)-1-hydroxyethyl]-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Meropenem trihydrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | MEROPENEM ANHYDROUS | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YOP6PX0BAO | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Meropenem | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8019 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Meropenem | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014898 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does Meropenem exert its antibacterial activity?
A1: this compound is a beta-lactam antibiotic belonging to the carbapenem class. [, , , ] It exerts its bactericidal effect by binding to penicillin-binding proteins (PBPs) located within the bacterial cell wall. [, ] These proteins are essential for peptidoglycan synthesis, a crucial component of the bacterial cell wall. [, ] By inhibiting PBPs, this compound disrupts cell wall integrity, leading to bacterial cell death. [, ]
Q2: Does this compound cross the blood-brain barrier?
A2: Yes, this compound demonstrates good penetration into the cerebrospinal fluid (CSF), making it suitable for treating bacterial meningitis. [] Studies have shown its effectiveness in animal models of meningitis caused by common pathogens such as Haemophilus influenzae, Neisseria meningitidis, and Streptococcus pneumoniae. []
Q3: What is the molecular formula and weight of this compound?
A3: The molecular formula of this compound is C17H25N3O5S, and its molecular weight is 383.45 g/mol. [, , ]
Q4: What spectroscopic data is available for characterizing this compound?
A4: Analytical methods employed for this compound characterization and quantification include high-performance liquid chromatography (HPLC) [, , ] and liquid chromatography-mass spectrometry/mass spectrometry (LC-MS/MS). [] These techniques provide valuable information about the compound's structure, purity, and concentration in various matrices.
Q5: Does this compound degrade in the presence of renal dehydropeptidase-I (DHP-I)?
A5: Unlike Imipenem, another carbapenem antibiotic, this compound is stable against degradation by DHP-I. [, ] This stability eliminates the need for co-administration with DHP-I inhibitors, simplifying its use and reducing potential side effects. [, ]
Q6: How stable is this compound in plasma samples?
A6: this compound, like other carbapenems, is susceptible to hydrolysis in plasma. [] To ensure accurate quantification in pharmacokinetic studies, it is crucial to add stabilizers like HEPES to plasma samples immediately after collection. []
Q7: Can this compound be used to treat infections caused by carbapenem-resistant bacteria?
A7: While this compound is effective against many bacterial species, the emergence of carbapenem-resistant bacteria poses a significant challenge. [, , , , , ] Carbapenem resistance can arise from various mechanisms, including the production of carbapenemases, decreased affinity for PBPs, and activation of efflux pumps. []
Q8: Have mathematical models been used to study the effectiveness of this compound?
A8: Yes, mathematical models have been employed to predict the bacterial response to various this compound dosing regimens. [] These models incorporate pharmacokinetic parameters and bacterial susceptibility data to assess the likelihood of successful treatment and resistance development. []
Q9: How does the presence of a methyl group in this compound's structure influence its activity?
A9: The introduction of a methyl group to the β-lactam and pyrrolidine rings of this compound enhances its stability against DHP-I. [] This structural modification contributes to its favorable pharmacokinetic profile and allows for its administration without DHP-I inhibitors. []
Q10: Are there any formulation strategies for this compound?
A10: this compound is available as an intravenous formulation. [, , ] Research exploring the formulation of this compound with nanoparticles, such as glucosamine gold nanoparticles, has shown promise in enhancing its antibiofilm activity against Pseudomonas aeruginosa. []
Q11: How is this compound eliminated from the body?
A11: this compound is primarily eliminated via renal excretion, with approximately 70% of the drug excreted unchanged in the urine. [, ] Dosage adjustments are necessary for patients with renal impairment to prevent drug accumulation and potential toxicity. []
Q12: What factors influence this compound's pharmacokinetics?
A12: Studies have identified several factors that can impact this compound's pharmacokinetic parameters. [, , , ] These include age, weight, creatinine clearance, and albumin levels. [, , , ] These factors need to be considered when determining appropriate dosing regimens, especially in critically ill infants and children. []
Q13: Has the efficacy of this compound been tested in animal models of infection?
A14: Yes, preclinical studies in animal models have demonstrated this compound's efficacy in treating various infections, including those caused by multidrug-resistant (MDR) bacteria. [, ] In a mouse model of pulmonary infection caused by MDR Pseudomonas aeruginosa, combining this compound with Fosfomycin significantly improved survival rates and reduced bacterial burden compared to either drug alone. []
Q14: Are there concerns about the emergence of this compound resistance?
A15: Yes, the emergence of resistance to this compound is a growing concern, particularly among gram-negative bacteria. [, , , , , ]
Q15: What mechanisms contribute to this compound resistance?
A16: Several mechanisms can lead to this compound resistance, including the production of carbapenemases (such as KPC and NDM), [, , , , ] decreased affinity for PBPs, and increased activity of efflux pumps. [, ] These mechanisms can coexist, making treatment increasingly challenging. []
Q16: What are the common methods used for analyzing this compound concentrations?
A17: HPLC and LC-MS/MS are widely used for the quantitative determination of this compound concentrations in various matrices, including plasma, bile, and tissue samples. [, , , ] These methods offer high sensitivity and selectivity, allowing for accurate pharmacokinetic and drug penetration studies. [, , , ]
Q17: Have any novel analytical methods been developed for this compound detection?
A18: Researchers have developed Carba PBP, a rapid and sensitive lateral flow assay based on penicillin-binding protein (PBP) competition, for detecting carbapenemase activity. [] This novel method offers advantages over traditional methods like Carba NP in terms of speed and sensitivity, particularly for detecting carbapenemases with low activity. []
Q18: Are there any alternative antibiotics for treating infections caused by this compound-resistant bacteria?
A19: Identifying alternative treatment options for this compound-resistant infections is crucial. [, , , , , ] Several antibiotic combinations have shown synergistic activity against MDR and extensively drug-resistant (XDR) Klebsiella pneumoniae, including this compound-Gentamicin, Colistin-Rifampicin, and this compound-Fosfomycin. []
Q19: Are there any surveillance programs monitoring this compound resistance?
A20: The SMART Surveillance Program is an example of a multicenter initiative collecting data on antibiotic resistance patterns, including those for this compound. [] Such programs are essential for understanding the epidemiology of resistance, informing treatment guidelines, and guiding the development of new antibiotics.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


